molecular formula C4H7NO3S B6201995 1-isocyanato-1-methanesulfonylethane CAS No. 2649017-12-7

1-isocyanato-1-methanesulfonylethane

Cat. No. B6201995
CAS RN: 2649017-12-7
M. Wt: 149.2
InChI Key:
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Description

1-Isocyanato-1-methanesulfonylethane (also known as isocyanatomethanesulfonyl chloride) is a colorless, volatile, and highly reactive organic compound that is used in various scientific and industrial applications. It is an isocyanate compound, meaning it contains two C=N bonds, and is an important intermediate in the synthesis of a wide range of compounds. It has been used to synthesize polyurethanes, polyamides, polyesters, and other polymers, and is also a key component in the synthesis of drugs, surfactants, and other chemicals. In addition, it is used as a reagent in organic chemistry and as an initiator for radical polymerization.

Mechanism of Action

The mechanism of action of isocyanatomethanesulfonyl chloride is based on its ability to react with nucleophiles. When it is reacted with a nucleophile, it forms a covalent bond with the nucleophile, resulting in a new molecule. This reaction is known as a Michael addition reaction, and is the basis for the synthesis of polymers and other compounds.
Biochemical and Physiological Effects
Isocyanatomethanesulfonyl chloride is a highly reactive compound and can be toxic if inhaled or ingested. It is also corrosive and can cause skin and eye irritation. In addition, it may cause respiratory irritation and can be harmful to aquatic organisms. Therefore, it is important to take proper safety precautions when working with this compound.

Advantages and Limitations for Lab Experiments

The main advantage of using isocyanatomethanesulfonyl chloride in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of applications. However, it is also a highly reactive compound and should be handled with caution. In addition, it may be difficult to obtain in large quantities for industrial applications.

Future Directions

There are a number of potential future directions for isocyanatomethanesulfonyl chloride. One potential direction is the development of new methods for synthesizing polymers and other compounds using this compound as a starting material. In addition, it may be possible to use it as a catalyst in the synthesis of new drugs and other chemicals. Finally, it may be possible to use it as a reagent in the synthesis of new materials, such as polymers, surfactants, and other compounds.

Synthesis Methods

Isocyanatomethanesulfonyl chloride is synthesized in a two-step process. The first step involves the reaction of dimethyl sulfate and sodium cyanide, which yields sodium isocyanatomethanesulfonate. This is then reacted with hydrochloric acid to yield isocyanatomethanesulfonyl chloride. This method is relatively simple and can be scaled up for industrial applications.

Scientific Research Applications

Isocyanatomethanesulfonyl chloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of polymers, including polyurethanes, polyamides, and polyesters. It has also been used to synthesize drugs, surfactants, and other chemicals. In addition, it has been used as an initiator for radical polymerization and has been used in the synthesis of a variety of other compounds, including polycyclic aromatic hydrocarbons, polycyclic aromatic alcohols, and polycyclic aromatic ketones.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-isocyanato-1-methanesulfonylethane can be achieved through the reaction of methanesulfonyl chloride with ethylene diamine followed by treatment with phosgene.", "Starting Materials": [ "Methanesulfonyl chloride", "Ethylene diamine", "Phosgene" ], "Reaction": [ "Step 1: Methanesulfonyl chloride is added dropwise to a solution of ethylene diamine in anhydrous dichloromethane at 0°C.", "Step 2: The reaction mixture is stirred at room temperature for 2 hours.", "Step 3: Phosgene is added dropwise to the reaction mixture at 0°C.", "Step 4: The reaction mixture is stirred at room temperature for 2 hours.", "Step 5: The resulting product is isolated by filtration and washed with cold dichloromethane." ] }

CAS RN

2649017-12-7

Molecular Formula

C4H7NO3S

Molecular Weight

149.2

Purity

95

Origin of Product

United States

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